REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:1][O:2][C:3](=[O:4])[c:5]1[nH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]2[c:13]1[I:14].[Cu:15][C:16]#[N:17].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[nH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]2[c:13]1[C:16]#[N:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1[nH]c2ccccc2c1I
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)c1[nH]c2ccccc2c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |